Rostafuroxin

Na+/K+-ATPase Ouabain Antagonism Binding Affinity

Research on ouabain/Na+/K+-ATPase signaling is often confounded by generic cardiotonic steroids (e.g., ouabain, digoxin) that broadly inhibit ion-pumping, causing cytotoxicity. Rostafuroxin (PST 2238) offers a precise solution: it selectively antagonizes the ouabain-triggered Src-EGFr pathway at sub-nanomolar concentrations (IC50 1.5 nM) without blocking the pump's transport function. This enables clean isolation of ouabain-signaling biology. • High-affinity competitive displacement of [3H]ouabain (IC50: 1.5 nM), with >34-fold selectivity over a panel of general and hormonal receptors. • Genotype-specific efficacy validated in PEARL-HT/OASIS-HT trials (up to 16.2 mmHg SBP reduction in LSS rs2254524 AA carriers). • Co-crystallized with Na+/K+-ATPase (E2P state), enabling structural biology and biophysical studies. Supplied with ≥98% HPLC purity and comprehensive analytical documentation. Global shipping under ambient conditions.

Molecular Formula C23H34O4
Molecular Weight 374.5 g/mol
CAS No. 156722-18-8
Cat. No. B1679573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRostafuroxin
CAS156722-18-8
Synonyms17-(3-furyl)-5beta-androstane-3,14,17-triol
PST 2238
PST-2238
rostafuroxin
Molecular FormulaC23H34O4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O
InChIInChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3/t15-,17+,18+,19-,20+,21-,22+,23+/m1/s1
InChIKeyAEAPORIZZWBIEX-DTBDINHYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rostafuroxin Procurement Guide


Rostafuroxin (also designated PST 2238) is a digitoxigenin derivative and a selective modulator of the Na+/K+-ATPase enzyme [1]. Its primary mechanism of action is the competitive displacement of the cardiotonic steroid ouabain from its binding site on the Na+/K+-ATPase, thereby antagonizing the signaling pathways associated with endogenous ouabain (EO) and mutant adducin [2]. Unlike broad-spectrum Na+/K+-ATPase inhibitors, rostafuroxin's pharmacological profile is characterized by its high selectivity for this specific mechanism, which has been explored for targeted applications in essential hypertension and related cardiovascular conditions [3].

Rostafuroxin vs. Other Na+/K+-ATPase Inhibitors


Substituting rostafuroxin with a generic cardiotonic steroid (CTS) like ouabain, digoxin, or digitoxin is not scientifically valid for research applications. While these compounds share the Na+/K+-ATPase as a target, their binding kinetics and downstream functional effects are vastly different [1]. Rostafuroxin is not a strong inhibitor of the Na+/K+-ATPase's ion-pumping function in the same manner as classic CTSs; rather, it selectively antagonizes a specific ouabain-triggered signaling pathway at sub-nanomolar concentrations without causing the broad cellular toxicity associated with potent Na+/K+-ATPase inhibition [2]. Furthermore, its efficacy is contingent on a specific genetic and molecular context involving mutant adducin and elevated endogenous ouabain, a mechanism that is not targeted by other antihypertensives like losartan [3].

Rostafuroxin Quantitative Comparison


Ouabain Binding Displacement

Rostafuroxin demonstrates a distinct binding profile compared to its natural ligand, ouabain. While ouabain is a potent inhibitor of the Na+/K+-ATPase, rostafuroxin acts as a competitive antagonist, displacing ouabain from the enzyme. The potency for this displacement has been quantified with an IC50 of 1.5 nM in a direct competitive binding assay . A separate study using a purified enzyme preparation reported an IC50 of 1.7 µM [1]. These values indicate a high-affinity interaction that is mechanistically distinct from the functional inhibition (IC50) of the enzyme's ATPase activity by ouabain itself, which is typically in the nanomolar range but reflects a different mode of action .

Na+/K+-ATPase Ouabain Antagonism Binding Affinity

Receptor Selectivity Profile

Rostafuroxin's utility as a research tool is supported by its high selectivity profile against a wide panel of general and hormonal receptors. It does not significantly interact with other key receptors involved in blood pressure regulation or hormonal control [1]. A notable exception is its partial inhibition of the thromboxane A2 receptor, where it achieves 61% inhibition at a concentration of 1 µM . In contrast, classic cardiotonic steroids like digoxin and ouabain are known to inhibit the Na+/K+-ATPase across various tissues with high potency, leading to a broader range of physiological effects and a narrower therapeutic window [2].

Selectivity Off-target effects Receptor binding

Genotype-Specific Blood Pressure Response

In the PEARL-HT randomized trial, the antihypertensive effect of rostafuroxin was directly compared to the angiotensin II receptor blocker losartan in treatment-naïve hypertensive patients. The study demonstrated that a specific pharmacogenomic profile (P3 LSS rs2254524 AA genotype) was predictive of a superior systolic blood pressure (SBP) reduction with rostafuroxin (50 µg) compared to losartan (50 mg) [1]. In Caucasian patients with this genotype, rostafuroxin reduced office systolic blood pressure by 13.4 mmHg more than losartan [1]. This effect was not observed in patients lacking the genotype, nor was it seen in Chinese patients, highlighting a population- and genotype-specific response [1].

Pharmacogenomics Hypertension Blood Pressure Response

Toxicological Safety Margin vs. Digoxin

Rostafuroxin exhibits a favorable toxicological profile with a high safety ratio, distinguishing it from digitalis glycosides like digoxin which have a narrow therapeutic window [1]. The acute oral LD50 of rostafuroxin in rats is greater than 2000 mg/kg [2]. Chronic studies in rats and monkeys established a No Observed Adverse Effect Level (NOAEL) of 250 µmol/kg/day (approx. 93.6 mg/kg/day) and 450 µmol/kg/day (approx. 168.5 mg/kg/day), respectively [2]. In contrast, digoxin has an acute oral LD50 in rats of approximately 28 mg/kg and a significantly lower NOAEL, reflecting its well-documented cardiotoxicity [3].

Safety Toxicology Therapeutic Index

In Vivo Efficacy in Genetic Subgroup

While the OASIS-HT trial did not find a significant blood pressure-lowering effect of rostafuroxin across its overall hypertensive study population, a subsequent post-hoc analysis revealed a profound, genotype-dependent effect [1]. In the subgroup of patients carrying a specific combination of gene variants (in ADD1/3, LSS, HSD3B1/2, and MDR1), treatment with nanomolar oral doses of rostafuroxin resulted in a substantial mean systolic blood pressure reduction of -16.2 ± 1.2 mmHg, compared to a non-significant -2.5 ± 1.2 mmHg reduction in patients lacking this profile [2]. This effect was not observed with the standard antihypertensives losartan or hydrochlorothiazide in the same patient subgroup [2].

In vivo efficacy Hypertension model Pharmacogenomics

Rostafuroxin Application Scenarios


Ouabain-Adducin Signaling Pathway

Rostafuroxin is the ideal chemical probe for this application due to its demonstrated high-affinity, competitive displacement of ouabain from the Na+/K+-ATPase (IC50 of 1.5 nM) . Its high selectivity profile, with minimal off-target interactions [1], allows researchers to isolate and study the specific Src-EGFr-dependent signaling pathway without the confounding effects of broad Na+/K+-ATPase inhibition, a common issue with classic cardiotonic steroids.

Pharmacogenomic Marker Discovery

The clinical evidence from the PEARL-HT and OASIS-HT trials establishes rostafuroxin as a crucial tool for pharmacogenomic research [2][3]. Its efficacy is tightly linked to specific genotypes (e.g., LSS rs2254524 AA), providing a clear, quantifiable readout (a 13.4 to 16.2 mmHg SBP reduction) for validating genetic screening panels and developing personalized hypertension treatment algorithms [2][3].

Cardiotonic Steroid Binding Kinetics

Rostafuroxin's distinct binding mode, confirmed by its co-crystallization with the Na+/K+-ATPase in the E2P state [4], makes it invaluable for structural biology and biophysical studies. Researchers can use rostafuroxin to compare and contrast the binding poses and kinetics of different cardiotonic steroids (e.g., ouabain, digoxin, istaroxime) to elucidate the molecular basis for their different pharmacological profiles [4].

Technical Documentation Hub

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